3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
CAS No.:
Cat. No.: VC15024186
Molecular Formula: C28H21NO7
Molecular Weight: 483.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H21NO7 |
|---|---|
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
| Standard InChI | InChI=1S/C28H21NO7/c1-34-19-13-12-15(14-20(19)35-2)23-21-22(27(33)29(26(21)32)16-8-4-3-5-9-16)28(36-23)24(30)17-10-6-7-11-18(17)25(28)31/h3-14,21-23H,1-2H3 |
| Standard InChI Key | SAYDYYCTSDEPKJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C5(O2)C(=O)C6=CC=CC=C6C5=O)OC |
Introduction
3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure, which incorporates both furo[3,4-c]pyrrole and indene moieties. This compound belongs to a class of molecules known for their potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These methods often leverage the reactivity of specific functional groups within the molecule to form the desired spiro structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to analyze the structure and purity of the synthesized compound.
Synthesis Steps
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Initial Preparation: Starting materials are prepared, often involving aromatic compounds and heterocyclic precursors.
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Cyclization Reactions: Key steps involve forming the spiro structure through cyclization reactions.
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Functional Group Modifications: Additional steps may include modifying functional groups to achieve the desired compound.
Biological Activities and Potential Applications
Research into the biological activities of 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone suggests potential applications in pharmacology. Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory and anticancer properties. The unique spiro configuration may enhance binding affinity to biological targets such as enzymes or receptors involved in disease pathways.
Potential Applications
| Application Area | Potential Benefits |
|---|---|
| Anti-inflammatory | May reduce inflammation in various conditions. |
| Anticancer | Could inhibit cancer cell growth or proliferation. |
| Pharmacological Research | Useful for studying interactions with biological macromolecules. |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone. These include variations such as different phenyl substitutions or heterocyclic modifications.
Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(biphenyl-4-yl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone | Contains biphenyl instead of dimethoxyphenyl | Potentially different biological activities due to structural variations. |
| 3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone | Features a methyl substitution on the phenyl ring | Variations in solubility and reactivity. |
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